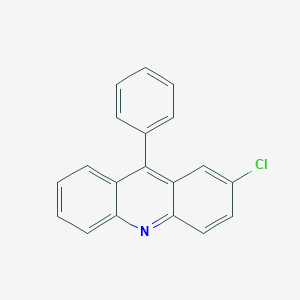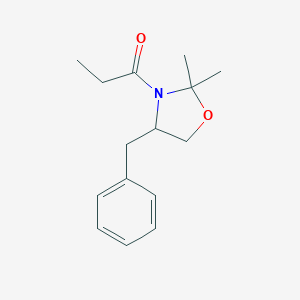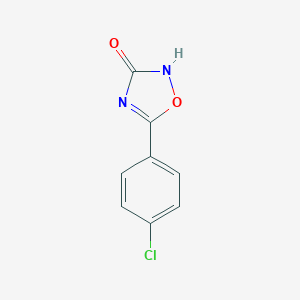![molecular formula C14H21NO2 B282162 4-[(Cyclohexylamino)methyl]-2-methoxyphenol](/img/structure/B282162.png)
4-[(Cyclohexylamino)methyl]-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Cyclohexylamino)methyl]-2-methoxyphenol, also known as AH-7921, is a synthetic opioid that was first synthesized in the late 1970s. It belongs to the class of phenylpiperazine derivatives and has been found to have analgesic properties similar to morphine, but with less respiratory depression and physical dependence.
Mécanisme D'action
4-[(Cyclohexylamino)methyl]-2-methoxyphenol acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It also has some affinity for the delta-opioid receptor, but its effects on this receptor are not well understood. 4-[(Cyclohexylamino)methyl]-2-methoxyphenol has been found to be a full agonist at the mu-opioid receptor, meaning that it produces the same level of receptor activation as morphine.
Biochemical and Physiological Effects
4-[(Cyclohexylamino)methyl]-2-methoxyphenol has been found to produce analgesia in animal models of pain. It has also been shown to produce some of the same side effects as other opioids, such as sedation and respiratory depression, but to a lesser extent. 4-[(Cyclohexylamino)methyl]-2-methoxyphenol has been found to have a longer duration of action than morphine, which may make it a useful alternative for chronic pain management.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(Cyclohexylamino)methyl]-2-methoxyphenol has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It also has a well-defined mechanism of action and produces consistent results in animal models of pain. However, there are also limitations to its use. 4-[(Cyclohexylamino)methyl]-2-methoxyphenol has not been extensively studied in humans, so its safety and efficacy as a pain medication are not well understood. It also has some potential for abuse and dependence, which may limit its usefulness in certain research applications.
Orientations Futures
There are several future directions for research on 4-[(Cyclohexylamino)methyl]-2-methoxyphenol. One area of interest is the development of new analogs that may have improved analgesic properties or reduced side effects. Another area of research is the investigation of the role of the delta-opioid receptor in pain perception and the potential for 4-[(Cyclohexylamino)methyl]-2-methoxyphenol to act as a delta-opioid receptor agonist. Finally, there is a need for more studies to evaluate the safety and efficacy of 4-[(Cyclohexylamino)methyl]-2-methoxyphenol in humans, particularly in the context of chronic pain management.
Méthodes De Synthèse
4-[(Cyclohexylamino)methyl]-2-methoxyphenol can be synthesized by reacting 4-hydroxy-2-methoxybenzaldehyde with cyclohexylamine in the presence of acetic acid and sodium triacetoxyborohydride. This reaction yields 4-[(Cyclohexylamino)methyl]-2-methoxyphenol as a white solid with a melting point of 136-137°C.
Applications De Recherche Scientifique
4-[(Cyclohexylamino)methyl]-2-methoxyphenol has been used in scientific research to study its analgesic properties and potential as a replacement for morphine. It has also been used in studies to understand the mechanisms of opioid receptor activation and to investigate the role of the mu-opioid receptor in pain perception.
Propriétés
Formule moléculaire |
C14H21NO2 |
|---|---|
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
4-[(cyclohexylamino)methyl]-2-methoxyphenol |
InChI |
InChI=1S/C14H21NO2/c1-17-14-9-11(7-8-13(14)16)10-15-12-5-3-2-4-6-12/h7-9,12,15-16H,2-6,10H2,1H3 |
Clé InChI |
ZIIATZJTKPVSFH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNC2CCCCC2)O |
SMILES canonique |
COC1=C(C=CC(=C1)CNC2CCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one](/img/structure/B282079.png)
![(10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one](/img/structure/B282080.png)
![3-(3,6-Diphenyl-4-pyridazinyl)-2-phenylpyrrolo[2,1-b][1,3]benzothiazole](/img/structure/B282082.png)
![4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone](/img/structure/B282083.png)
![2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone](/img/structure/B282087.png)
![4,6,7-Triphenyl-2,3-dihydrofuro[3,2-c]pyridine](/img/structure/B282089.png)


![2-(2-Phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)succinonitrile](/img/structure/B282094.png)

![1,2-diphenyl-1,10b-dihydropyrrolo[2,1-a]isoquinoline-3,3(2H)-dicarbonitrile](/img/structure/B282097.png)

methanone](/img/structure/B282101.png)
![Methyl 1,3-diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole-2-carboxylate](/img/structure/B282102.png)